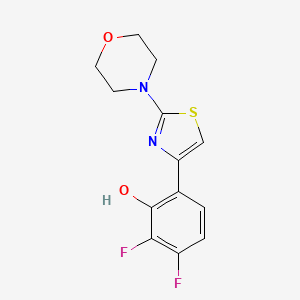
3-ethyl-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-methylaniline is an organic compound with the molecular formula C9H13N. It is a derivative of aniline, where the amino group is substituted with ethyl and methyl groups at the 3 and 2 positions, respectively. This compound is used in various chemical syntheses and has applications in different fields due to its unique chemical properties.
Mécanisme D'action
Target of Action
3-Ethyl-2-methylaniline, also known as Benzenamine, 3-ethyl-2-methyl-, is a chemical compound with the molecular formula C9H13N
Mode of Action
It’s known that anilines, in general, can undergo various reactions such as methylation In the case of this compound, it might interact with its targets through similar mechanisms, leading to changes at the molecular level
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, including nucleophilic substitution and reduction . It’s plausible that this compound could affect similar pathways, leading to downstream effects.
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of ethylbenzene to form 3-ethyl-2-nitrotoluene, followed by reduction to yield this compound . Another method includes the direct alkylation of aniline with ethyl and methyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of nitro compounds. This process is efficient and can be scaled up for large-scale production . The use of palladium or platinum catalysts is common in these hydrogenation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Applications De Recherche Scientifique
3-Ethyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: Similar in structure but lacks the ethyl group.
N-Ethylaniline: Similar but lacks the methyl group.
3-Ethylaniline: Similar but lacks the methyl group at the 2 position.
Uniqueness
3-Ethyl-2-methylaniline is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and chemical properties. This dual substitution provides distinct steric and electronic effects, making it valuable in specific synthetic applications .
Propriétés
Numéro CAS |
857245-39-7 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



